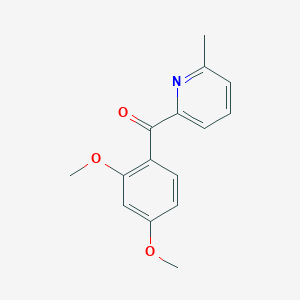
2-(2,4-ジメトキシベンゾイル)-6-メチルピリジン
概要
説明
2-(2,4-Dimethoxybenzoyl)-6-methylpyridine is an organic compound characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 4 positions, attached to a pyridine ring with a methyl group at the 6 position
科学的研究の応用
2-(2,4-Dimethoxybenzoyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
作用機序
Target of Action
It is known that 2,4-dimethoxybenzyl alcohol, a related compound, is utilized as a substrate by glucose-methanol-choline (gmc) oxidoreductase . This enzyme exhibits aryl-alcohol oxidase properties , suggesting that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might interact with similar enzymes or pathways.
Mode of Action
It’s worth noting that related compounds like 2,4-dimethoxybenzyl alcohol react with trifluoroacetic acid to yield certain derivatives . This suggests that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might also undergo similar reactions, potentially interacting with its targets in a similar manner.
Biochemical Pathways
It is known that 2,4-dimethoxybenzyl, a related compound, is used for the reversible backbone modification of peptides . This suggests that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might also interact with peptide-based biochemical pathways.
Pharmacokinetics
The related compound 2,4-dimethoxybenzylamine has a boiling point of 140 °c/1 mmhg , which might give some indication of its volatility and potential bioavailability.
Result of Action
The related compound 2,4-dimethoxybenzyl is known to facilitate the elongation of peptides , suggesting that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might have similar effects on peptide structures.
Action Environment
The related compound 2,4-dimethoxybenzylamine is known to be sensitive to moisture , suggesting that the stability and efficacy of 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might also be influenced by environmental conditions such as humidity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts or under UV light.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl-pyridine derivatives
類似化合物との比較
- 2,4-Dimethoxybenzoyl chloride
- 2,4-Dimethoxybenzyl alcohol
- 2,4-Dimethoxybenzoic acid
Comparison: 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine is unique due to the presence of both a benzoyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. Compared to 2,4-dimethoxybenzoyl chloride, it is less reactive but more stable. Compared to 2,4-dimethoxybenzyl alcohol, it has different functional groups that allow for a wider range of chemical reactions. Compared to 2,4-dimethoxybenzoic acid, it has a more complex structure, offering more potential for diverse applications .
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-5-4-6-13(16-10)15(17)12-8-7-11(18-2)9-14(12)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNMHDPJXZSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217293 | |
| Record name | (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-23-0 | |
| Record name | (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

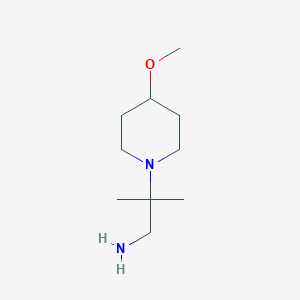
amine](/img/structure/B1454049.png)
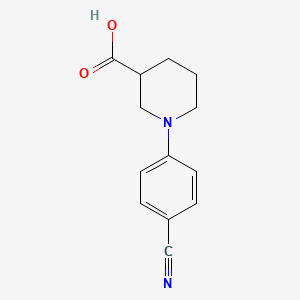
![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid](/img/structure/B1454058.png)
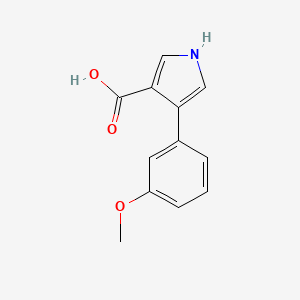

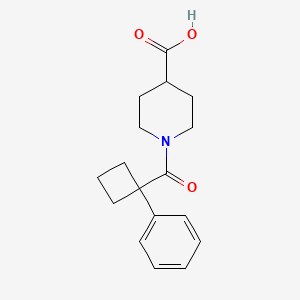
![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)
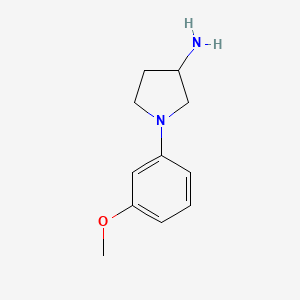
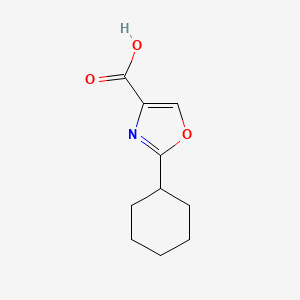
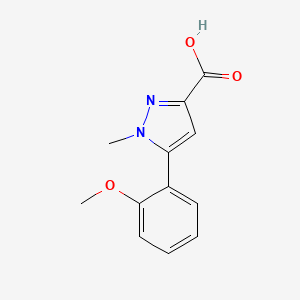

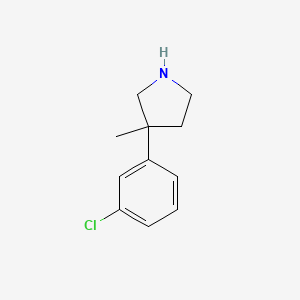
![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)
